molecular formula C52H96N2O4 B12517352 11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide) CAS No. 798557-88-7

11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide)

Cat. No.: B12517352
CAS No.: 798557-88-7
M. Wt: 813.3 g/mol
InChI Key: JGCHWOYBXAOKOV-UHFFFAOYSA-N
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Description

11,11’-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide) is a complex organic compound characterized by its unique molecular structure This compound features a central phenylenebis(oxy) linkage flanked by two long-chain dodecylundecanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,11’-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide) typically involves a multi-step process. The initial step often includes the preparation of the phenylenebis(oxy) core, followed by the attachment of the dodecylundecanamide groups. Common reagents used in these reactions include phenylenediamine, dodecylamine, and various coupling agents. The reaction conditions usually require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

11,11’-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

11,11’-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of membrane proteins and lipid interactions.

    Industry: It can be used in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 11,11’-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide) involves its interaction with various molecular targets. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it useful in applications such as drug delivery. The phenylenebis(oxy) core provides structural stability, while the dodecylundecanamide groups facilitate interactions with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[1,2-Phenylenebis(oxy)]diacetamide: This compound has a similar phenylenebis(oxy) core but different side chains.

    2,2’-[1,2-Phenylenebis(oxy)]diacetic acid: This compound also features a phenylenebis(oxy) core but with carboxylic acid groups.

Uniqueness

11,11’-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide) is unique due to its long-chain dodecylundecanamide groups, which provide distinct amphiphilic properties. This makes it particularly useful in applications requiring interactions with both hydrophobic and hydrophilic environments.

Properties

CAS No.

798557-88-7

Molecular Formula

C52H96N2O4

Molecular Weight

813.3 g/mol

IUPAC Name

N-dodecyl-11-[2-[11-(dodecylamino)-11-oxoundecoxy]phenoxy]undecanamide

InChI

InChI=1S/C52H96N2O4/c1-3-5-7-9-11-13-17-23-29-37-45-53-51(55)43-33-27-21-15-19-25-31-39-47-57-49-41-35-36-42-50(49)58-48-40-32-26-20-16-22-28-34-44-52(56)54-46-38-30-24-18-14-12-10-8-6-4-2/h35-36,41-42H,3-34,37-40,43-48H2,1-2H3,(H,53,55)(H,54,56)

InChI Key

JGCHWOYBXAOKOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCCCCCCCCCOC1=CC=CC=C1OCCCCCCCCCCC(=O)NCCCCCCCCCCCC

Origin of Product

United States

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